methyl3-(2-amino-1,1-difluoroethyl)benzoatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl3-(2-amino-1,1-difluoroethyl)benzoatehydrochloride is a chemical compound with the molecular formula C10H11F2NO2·HCl It is known for its unique structure, which includes a benzoate ester linked to a difluoroethylamine group
Scientific Research Applications
methyl3-(2-amino-1,1-difluoroethyl)benzoatehydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of advanced materials.
Mechanism of Action
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include recommendations for handling and storage, first-aid measures, and disposal .
Future Directions
As for the future directions of “Methyl 3-(2-amino-1,1-difluoroethyl)benzoate;hydrochloride”, it’s difficult to predict without specific context. The compound could potentially be used in various fields such as pharmaceuticals, materials science, or chemical synthesis, depending on its properties and effects .
Preparation Methods
The synthesis of methyl3-(2-amino-1,1-difluoroethyl)benzoatehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methyl 3-bromobenzoate and 2-amino-1,1-difluoroethane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride (NaH) to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, including temperature control, solvent selection, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
methyl3-(2-amino-1,1-difluoroethyl)benzoatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethylamine group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include bases (e.g., NaH), oxidizing agents (e.g., KMnO4), and reducing agents (e.g., LiAlH4). Reaction conditions often involve controlled temperatures and solvents such as dichloromethane (DCM) or ethanol.
Comparison with Similar Compounds
methyl3-(2-amino-1,1-difluoroethyl)benzoatehydrochloride can be compared with similar compounds such as:
Methyl 3-(2-aminoethyl)benzoate: Lacks the difluoro substitution, which may result in different chemical and biological properties.
Methyl 3-(2-amino-1,1-dichloroethyl)benzoate:
Methyl 3-(2-amino-1,1-difluoroethyl)benzoate: The hydrochloride salt form may exhibit different solubility and stability characteristics compared to the free base form.
Properties
IUPAC Name |
methyl 3-(2-amino-1,1-difluoroethyl)benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2.ClH/c1-15-9(14)7-3-2-4-8(5-7)10(11,12)6-13;/h2-5H,6,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQBEKNCCLPJDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)C(CN)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.